2,3,4-Trifluorobenzonitrile
Overview
Description
2,3,4-Trifluorobenzonitrile is an organic compound with the molecular formula C7H2F3N. It is characterized by the presence of three fluorine atoms attached to a benzene ring and a nitrile group. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3,4-Trifluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Safety and Hazards
2,3,4-Trifluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2,3,4-Trifluorobenzonitrile involves the cyanation of 2,3,4-trifluorophenol using a cyanation reagent . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes often involve the use of advanced equipment and techniques to maintain the desired reaction conditions and ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce trifluorobenzylamines .
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorobenzonitrile
- 2,3,6-Trifluorobenzonitrile
- 2,4,5-Trifluorobenzonitrile
Uniqueness
2,3,4-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its chemical properties and reactivity, making it distinct from other trifluorobenzonitrile isomers. The unique positioning of the fluorine atoms can affect the compound’s electronic distribution and steric hindrance, leading to different reactivity patterns compared to its isomers .
Properties
IUPAC Name |
2,3,4-trifluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHYLJFAZNALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333853 | |
Record name | 2,3,4-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-80-5 | |
Record name | 2,3,4-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for 2,3,4-Trifluorobenzonitrile?
A1: [] Two primary synthesis methods utilize 2,3,4-trifluoroaniline as the starting material.
- Method 2: The second approach utilizes diazotization of 2,3,4-trifluoroaniline followed by bromination to produce 1-bromo-2,3,4-trifluorobenzene. This compound is then reacted with magnesium to form a Grignard reagent. Subsequent reaction with carbon dioxide and acid hydrolysis yields 2,3,4-trifluorobenzoic acid. []
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